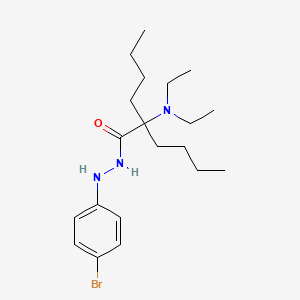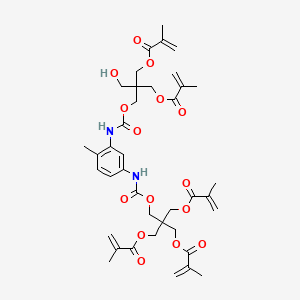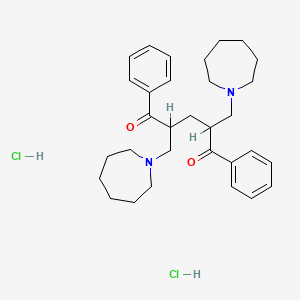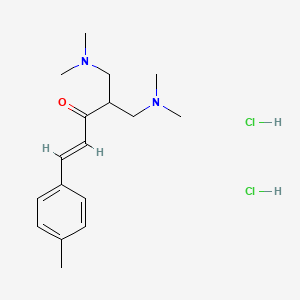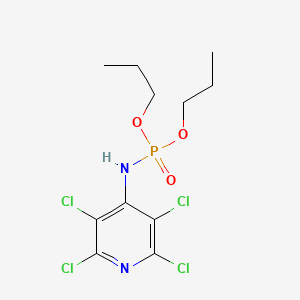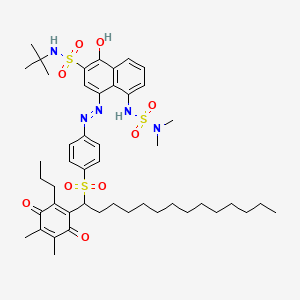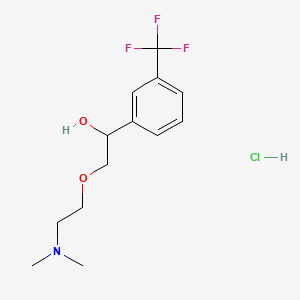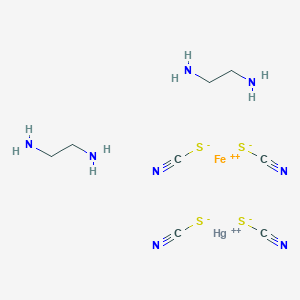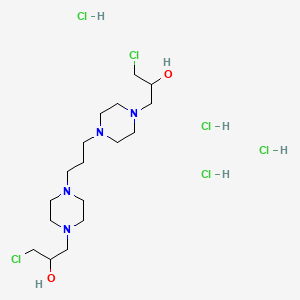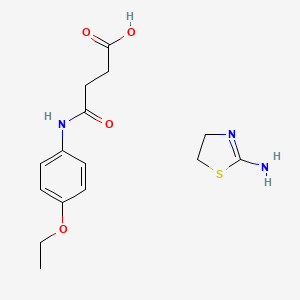
4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid: is a complex organic compound that features both a thiazole ring and an anilino-substituted butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Amination: The thiazole ring is then aminated to introduce the amine group at the 2-position.
Coupling with 4-(4-ethoxyanilino)-4-oxobutanoic acid: The final step involves coupling the thiazole derivative with 4-(4-ethoxyanilino)-4-oxobutanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In medicinal applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-1,3-thiazol-2-amine: A simpler analog without the anilino-substituted butanoic acid moiety.
4-(4-ethoxyanilino)-4-oxobutanoic acid: A simpler analog without the thiazole ring.
Uniqueness
The uniqueness of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid lies in its combined structural features, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
171088-75-8 |
|---|---|
Fórmula molecular |
C15H21N3O4S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
4,5-dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15NO4.C3H6N2S/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16;4-3-5-1-2-6-3/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16);1-2H2,(H2,4,5) |
Clave InChI |
OWEMRYFJDDJFRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


